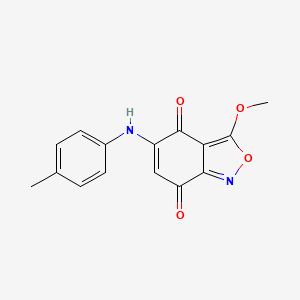
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is a complex organic compound with a unique structure that includes a benzoxazole ring substituted with methoxy and anilino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione typically involves multi-step organic reactions. One common method starts with the nitration of a benzene derivative, followed by reduction to form an amine. This amine is then subjected to electrophilic aromatic substitution to introduce the methoxy group. The final step involves cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: Electrophilic aromatic substitution can introduce various substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazoles, quinones, and amines, depending on the reaction conditions and reagents used .
科学的研究の応用
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
類似化合物との比較
Similar Compounds
3-Methoxy-4-methylaniline: Similar structure but lacks the benzoxazole ring.
2-Methoxy-5-methylaniline: Another similar compound with different substitution patterns on the benzene ring.
Uniqueness
3-Methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione is unique due to its specific substitution pattern and the presence of the benzoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
特性
CAS番号 |
99336-43-3 |
|---|---|
分子式 |
C15H12N2O4 |
分子量 |
284.27 g/mol |
IUPAC名 |
3-methoxy-5-(4-methylanilino)-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C15H12N2O4/c1-8-3-5-9(6-4-8)16-10-7-11(18)13-12(14(10)19)15(20-2)21-17-13/h3-7,16H,1-2H3 |
InChIキー |
XZDSLVHTTRRLCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=CC(=O)C3=NOC(=C3C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


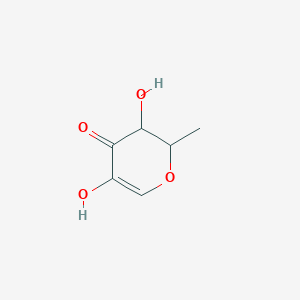

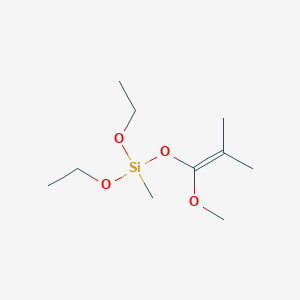
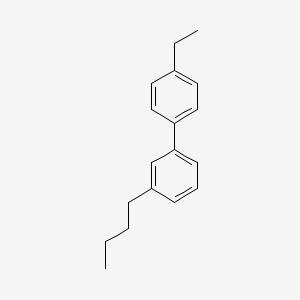

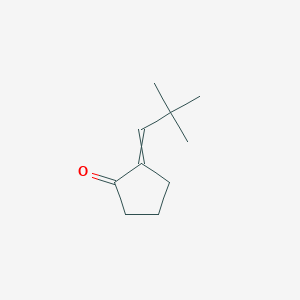
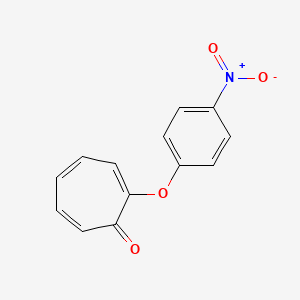

![Ethyl 2-[(2-formylphenyl)methylidene]butanoate](/img/structure/B14338566.png)



![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
![2-[(2-Methylhept-6-en-3-yn-2-yl)oxy]ethan-1-ol](/img/structure/B14338596.png)
